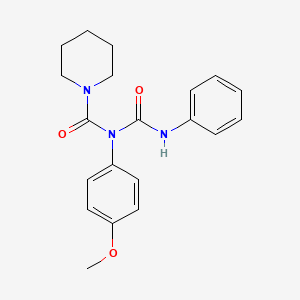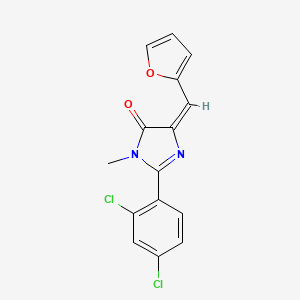![molecular formula C10H10N4S2 B14161997 5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine CAS No. 71167-99-2](/img/structure/B14161997.png)
5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine is a chemical compound with the molecular formula C10H10N4S2 It is characterized by the presence of two pyridine rings connected by a disulfide bond, with an amino group attached to each pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two pyridine rings. This can be achieved through the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine.
Amination: The introduction of amino groups to the pyridine rings can be carried out using amination reactions. This often involves the use of ammonia or amine derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where disulfide bonds play a crucial role.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine involves its interaction with molecular targets through its disulfide and amino groups. The disulfide bond can undergo redox reactions, which are crucial in various biological processes. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Diamino-2,2’-bipyridine: Similar structure but lacks the disulfide bond.
2,2’-Dithiobis(pyridine): Contains a disulfide bond but lacks amino groups.
Uniqueness
5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine is unique due to the presence of both disulfide and amino functionalities, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various fields of research.
Propiedades
Número CAS |
71167-99-2 |
|---|---|
Fórmula molecular |
C10H10N4S2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
5-[(6-aminopyridin-3-yl)disulfanyl]pyridin-2-amine |
InChI |
InChI=1S/C10H10N4S2/c11-9-3-1-7(5-13-9)15-16-8-2-4-10(12)14-6-8/h1-6H,(H2,11,13)(H2,12,14) |
Clave InChI |
LPNRXNCCOYXHQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1SSC2=CN=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
![3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol](/img/structure/B14161929.png)
![3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol](/img/structure/B14161931.png)
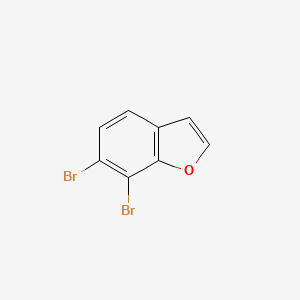
![methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14161949.png)

![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)
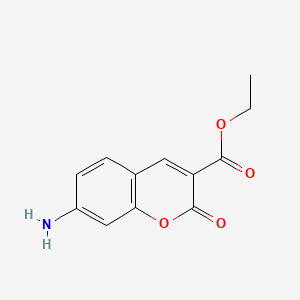
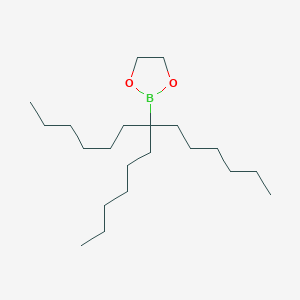
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14161971.png)
